molecular formula C13H19NO4S B226367 4-[(4-Propoxyphenyl)sulfonyl]morpholine

4-[(4-Propoxyphenyl)sulfonyl]morpholine

Cat. No.: B226367
M. Wt: 285.36 g/mol
InChI Key: HOROZHFAZTWIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Propoxyphenyl)sulfonyl]morpholine is a sulfonamide derivative featuring a morpholine ring linked to a 4-propoxy-substituted phenyl group via a sulfonyl bridge. This article compares its hypothetical properties and synthetic routes with structurally similar compounds, leveraging data from analogs with varying substituents.

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

4-(4-propoxyphenyl)sulfonylmorpholine

InChI

InChI=1S/C13H19NO4S/c1-2-9-18-12-3-5-13(6-4-12)19(15,16)14-7-10-17-11-8-14/h3-6H,2,7-11H2,1H3

InChI Key

HOROZHFAZTWIAO-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Morpholine sulfonamides differ primarily in the substituents on the phenyl ring. Key analogs and their properties are summarized below:

Table 1: Comparative Physicochemical Properties of Morpholine Sulfonamides
Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Lipophilicity (LogP)* Reference
4-[(4-Propoxyphenyl)sulfonyl]morpholine 4-Propoxy ~284.3 (calculated) Not reported High (predicted)
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-Methoxy ~256.3 109–110 Moderate
4-[(4-Nitrophenyl)sulfonyl]morpholine 4-Nitro 272.3 Not reported Low (electron-withdrawing)
4-[(2-Fluorophenyl)sulfonyl]morpholine 2-Fluoro ~244.3 Not reported Moderate
4-(Phenylsulfonyl)morpholine None (bare phenyl) 227.3 Not reported Low

*Lipophilicity trends inferred from substituent effects: Propoxy > Methoxy > H > Fluoro > Nitro.

Key Observations :

  • Substituent Effects :
    • Electron-donating groups (e.g., propoxy, methoxy) increase lipophilicity and may enhance membrane permeability, critical for drug delivery .
    • Electron-withdrawing groups (e.g., nitro) reduce lipophilicity but can stabilize the sulfonyl group, affecting reactivity .
  • Melting Points : Methoxy-substituted derivatives exhibit higher melting points (~109°C) compared to nitro analogs, likely due to differences in intermolecular interactions (e.g., hydrogen bonding vs. dipole-dipole) .

Key Observations :

  • Microwave-assisted synthesis offers higher efficiency and purity compared to conventional heating .
  • The propoxy derivative could hypothetically be synthesized via Ullmann-type coupling or nucleophilic substitution using 4-propoxybenzenesulfonyl chloride and morpholine.

Key Observations :

  • Antimicrobial Activity : Sulfonamides with electron-donating substituents (e.g., methoxy) show enhanced activity against Gram-positive bacteria .
  • Agrochemical Potential: Methoxy derivatives demonstrate herbicidal activity, suggesting that the propoxy analog might exhibit similar or improved efficacy due to increased lipophilicity .

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